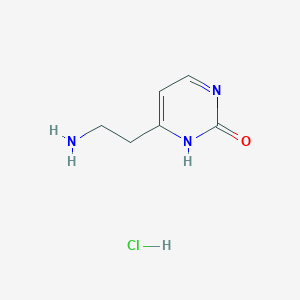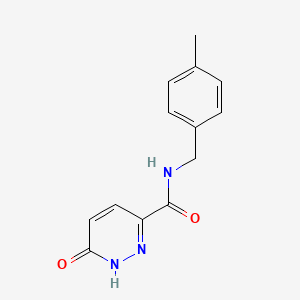
4-(2-aminoethyl)pyrimidin-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-aminoethyl)pyrimidin-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H10ClN3O and its molecular weight is 175.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cation Tautomerism and Molecular Recognition
Pyrimidines, including derivatives similar to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, play crucial roles in biology and medicine. The study by Rajam et al. (2017) emphasizes the importance of the aminopyrimidine fragment, found in three of the four DNA bases, suggesting its significance in drug action through molecular recognition involving hydrogen bonding. This study underscores the versatility of pyrimidine derivatives in forming ordered structures through crystallization, contributing to our understanding of their biological interactions (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Synthesis and Biological Evaluation
Al-Haiza, Mostafa, and El-kady (2003) explored the synthesis of new coumarin derivatives, incorporating pyrimidine moieties, to evaluate their antimicrobial activity. Although not directly involving 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, this research highlights the broader applicability of pyrimidine derivatives in creating potential therapeutic agents with significant biological activities (Al-Haiza, Mostafa, & El-kady, 2003).
Corrosion Inhibition
Research conducted by Hou et al. (2019) on pyrimidine derivatives, including those structurally related to 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, demonstrated their efficacy as corrosion inhibitors for mild steel in acidic solutions. This study provides insight into the potential industrial applications of pyrimidine compounds in protecting metals from corrosion, showcasing their versatility beyond biological implications (Hou, Xu, Zhang, Xuan, Liu, & Zhang, 2019).
Antihypertensive Activity
Bennett et al. (1981) investigated a series of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, highlighting the antihypertensive potential of these compounds in spontaneously hypertensive rats. Although focusing on a specific derivative group, this study indicates the potential medical applications of pyrimidine derivatives, including 6-(2-Aminoethyl)-1H-pyrimidin-2-one hydrochloride, in developing antihypertensive treatments (Bennett, Blankley, Fleming, Smith, & Tessman, 1981).
Properties
IUPAC Name |
6-(2-aminoethyl)-1H-pyrimidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O.ClH/c7-3-1-5-2-4-8-6(10)9-5;/h2,4H,1,3,7H2,(H,8,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOLKAICPSHJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2684517.png)
![2-Methoxy-4-[(2R,3R)-2,3-bis(hydroxymethyl)-4-(3-methoxy-4-hydroxyphenyl)butyl]phenyl beta-D-glucopyranoside](/img/structure/B2684520.png)

![3-(benzenesulfonyl)-N-[1-(1-benzofuran-2-yl)propan-2-yl]propanamide](/img/structure/B2684525.png)



![[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-triethoxyphenyl)methanone](/img/structure/B2684532.png)
![4-(3-Butyl-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-y l)benzenesulfonamide](/img/structure/B2684533.png)



![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2684539.png)
![1-(Prop-2-yn-1-yl)-4-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B2684541.png)
